molecular formula C20H22FNO2S B2643071 (2-(4-Fluorophenyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1421527-80-1

(2-(4-Fluorophenyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2643071
CAS No.: 1421527-80-1
M. Wt: 359.46
InChI Key: JGSXBZRRKIMBQZ-UHFFFAOYSA-N
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Description

(2-(4-Fluorophenyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic compound that features a morpholine ring, a fluorophenyl group, and a thiophene ring attached to a cyclopentyl methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Fluorophenyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The thiophene ring is then attached via a cyclization reaction, and finally, the cyclopentyl methanone core is formed through a series of condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Fluorophenyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (2-(4-Fluorophenyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of (2-(4-Fluorophenyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(morpholino)methanone
  • Cyclopentyl(phenyl)methanone
  • (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone

Uniqueness

Compared to similar compounds, (2-(4-Fluorophenyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone stands out due to the presence of the fluorophenyl and thiophene groups, which confer unique electronic and steric properties. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-(4-fluorophenyl)morpholin-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2S/c21-16-7-5-15(6-8-16)17-14-22(11-12-24-17)19(23)20(9-1-2-10-20)18-4-3-13-25-18/h3-8,13,17H,1-2,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSXBZRRKIMBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCOC(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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